molecular formula C7H10N2S B2428081 N-cyclopropyl-4-methyl-1,3-thiazol-2-amine CAS No. 1036502-52-9

N-cyclopropyl-4-methyl-1,3-thiazol-2-amine

Cat. No. B2428081
M. Wt: 154.23
InChI Key: QHYKBSROBGBUJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CP-544326 involves a multi-step process that starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form N-cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methylamine .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiomerically Pure Thiazoles

    Enantiomerically pure 1,3-thiazole derivatives have been synthesized, showing the potential for creating optically active compounds. Such compounds are valuable for stereoselective synthesis in medicinal chemistry (Gebert & Heimgartner, 2002).

  • Thiazole Derivatives from Azides

    N-(1,3-thiazol-5(4H)-ylidene)amines, a class of thiazole derivatives, have been created through cycloaddition reactions with azides. This process contributes to the exploration of scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988).

  • Spirocyclic Cycloadducts

    Research demonstrates the formation of spirocyclic cycloadducts involving thiazoles, highlighting their utility in synthesizing complex molecular architectures (Gebert et al., 2003).

Biological and Medicinal Applications

  • Anti-inflammatory Activity

    N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown anti-inflammatory activity, particularly as 5-lipoxygenase inhibitors, which are crucial in treating inflammatory diseases (Suh et al., 2012).

  • Therapeutic Potential in Alzheimer's and Diabetes

    Bi-heterocycles containing 1,3-thiazole have been evaluated for potential therapeutic applications in Alzheimer's disease and diabetes. In-silico studies support their potential as enzyme inhibitors (Ramzan et al., 2018).

  • Antimicrobial and Corrosion Inhibition

    1,3-Benzothiazole derivatives, related to thiazoles, have demonstrated significant antibacterial activity and potential as corrosion inhibitors, broadening the scope of thiazole-related compounds in both medicinal and industrial applications (Nayak & Bhat, 2023).

Safety And Hazards

There is limited information available on the safety and hazards of “N-cyclopropyl-4-methyl-1,3-thiazol-2-amine”. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

N-cyclopropyl-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-4-10-7(8-5)9-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYKBSROBGBUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-methyl-1,3-thiazol-2-amine

CAS RN

1036502-52-9
Record name N-cyclopropyl-4-methyl-1,3-thiazol-2-amine
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